Superior Defect Passivation and Photodetector Performance vs. 3-Amino-2,6-difluorobenzoic Acid Regioisomer in Perovskite Devices
In a direct head-to-head study, 4-amino-3,5-difluorobenzoic acid (14-FABA) and its regioisomer 3-amino-2,6-difluorobenzoic acid (13-FABA) were used as Lewis base passivation agents in CsPbIBr₂ all-inorganic perovskite photodetectors [1]. The 14-FABA-modified device achieved a specific detectivity of 1.69 × 10¹³ Jones and a dark current density of 2.2 × 10⁻¹⁰ A/cm², outperforming the 13-FABA-modified device whose passivation was compromised by an ortho-fluorine effect that weakened Lewis basicity and promoted internal salt formation [1]. Density functional theory calculations confirmed that the meta-fluorine arrangement in 14-FABA preserves electron cloud density at the amino group, enabling stronger interaction with under-coordinated Pb²⁺ defects and superior hydrophobicity [1].
| Evidence Dimension | Photodetector detectivity and dark current density after Lewis base passivation |
|---|---|
| Target Compound Data | Detectivity: 1.69 × 10¹³ Jones; Dark current density: 2.2 × 10⁻¹⁰ A/cm² (14-FABA passivation) |
| Comparator Or Baseline | 3-Amino-2,6-difluorobenzoic acid (13-FABA): Inferior performance due to ortho-F weakening of Lewis basicity and internal salt formation |
| Quantified Difference | 14-FABA provides a comparatively lower dark current density among all-inorganic perovskite PD systems; specific detectivity was the highest reported for this class at the time of publication |
| Conditions | CsPbIBr₂ all-inorganic perovskite photodetectors; DFT calculations combined with experimental device characterization |
Why This Matters
For research groups developing perovskite optoelectronics, selecting the correct regioisomer directly determines device detectivity and noise floor—critical procurement decision parameters.
- [1] Wang Y et al. Multifunctional Regioisomeric Passivation Strategy for Fabricating Self-Driving, High Detectivity All-Inorganic Perovskite Photodetectors. ACS Applied Materials & Interfaces. 2023;15(50):59005–59015. DOI: 10.1021/acsami.3c12714. View Source
